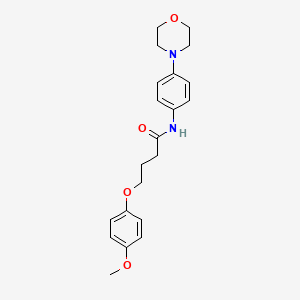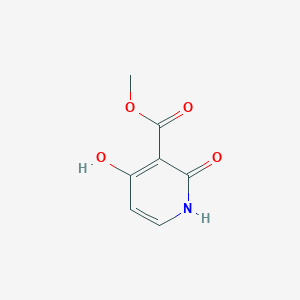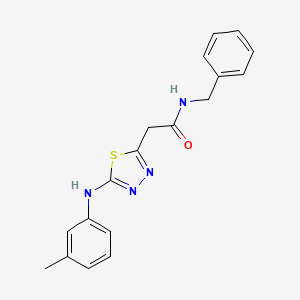![molecular formula C13H25N3O B2858962 1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea CAS No. 2138392-55-7](/img/structure/B2858962.png)
1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea, also known as ABP-700, is a novel selective muscarinic receptor antagonist. It is a potent and specific antagonist of the M3 muscarinic receptor, which is involved in a variety of physiological processes, including smooth muscle contraction, glandular secretion, and neuronal signaling. ABP-700 has been extensively studied for its potential therapeutic applications in various diseases, such as chronic obstructive pulmonary disease (COPD) and overactive bladder (OAB).
Mecanismo De Acción
1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea is a selective antagonist of the M3 muscarinic receptor, which is predominantly expressed in smooth muscle cells, glandular cells, and neurons. By blocking the activation of the M3 receptor by acetylcholine, 1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea inhibits smooth muscle contraction, glandular secretion, and neuronal signaling. This leads to the relaxation of airway smooth muscle and the reduction of bladder contractions, which are the key pathological features of COPD and OAB, respectively.
Biochemical and Physiological Effects:
1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea has been shown to have a high affinity for the M3 muscarinic receptor, with a dissociation constant (Kd) of 0.3 nM. It is highly selective for the M3 receptor, with minimal activity against other muscarinic receptor subtypes. 1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea has been shown to inhibit acetylcholine-induced bronchoconstriction and airway hyperresponsiveness in animal models of COPD. It has also been shown to reduce bladder contractions and increase bladder capacity in animal models of OAB. 1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea has a long duration of action, with a half-life of approximately 24 hours in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea has several advantages for use in lab experiments. It is a highly selective and potent antagonist of the M3 muscarinic receptor, which makes it useful for studying the physiological and pathological functions of this receptor. 1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea has been extensively studied in preclinical models, which makes it a well-characterized compound for use in lab experiments. However, 1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea has some limitations for use in lab experiments. It is a relatively new compound, and its long-term safety and efficacy in humans have not been fully established. Also, 1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea is a complex molecule that requires a multi-step synthesis process, which may limit its availability and increase its cost.
Direcciones Futuras
There are several future directions for research on 1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea. One potential application is in the treatment of COPD and OAB. Clinical trials are currently underway to evaluate the safety and efficacy of 1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea in humans with these diseases. Another potential application is in the study of the physiological and pathological functions of the M3 muscarinic receptor. 1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea can be used as a tool compound to investigate the role of this receptor in various physiological processes. Additionally, 1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea can be used as a lead compound for the development of new muscarinic receptor antagonists with improved pharmacological properties. Overall, 1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea is a promising compound with potential applications in various fields of research.
Métodos De Síntesis
The synthesis of 1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea involves a multi-step process that starts with the preparation of 1,3-dimethylurea, which is then reacted with 3-methyl-2-butanol to form the corresponding carbamate. This intermediate is then treated with sodium hydride and 2-azabicyclo[3.2.0]hept-2-ene to yield the final product, 1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea. The synthesis of 1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea has been extensively studied for its potential therapeutic applications in various diseases, such as COPD and OAB. In preclinical studies, 1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea has been shown to inhibit acetylcholine-induced bronchoconstriction and airway hyperresponsiveness in animal models of COPD. It has also been shown to reduce bladder contractions and increase bladder capacity in animal models of OAB. These findings suggest that 1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea may be a promising therapeutic agent for the treatment of these diseases.
Propiedades
IUPAC Name |
1-(2-azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-9(2)10(3)16-12(17)14-8-13-6-4-11(13)5-7-15-13/h9-11,15H,4-8H2,1-3H3,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEYHHSMSPRKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC(=O)NCC12CCC1CCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2858880.png)
![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2858881.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[benzyl(methyl)carbamoyl]benzoate](/img/structure/B2858882.png)
![6-(4-fluorophenyl)-3-methyl-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2858883.png)






![(3-(dimethylamino)phenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2858898.png)
![5-(4-fluorophenyl)-7-methyl-4-(4-nitrobenzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2858900.png)
![5-((3,4-Dichlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858901.png)
